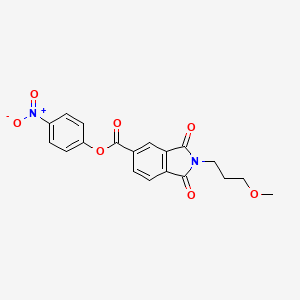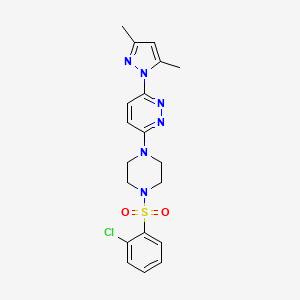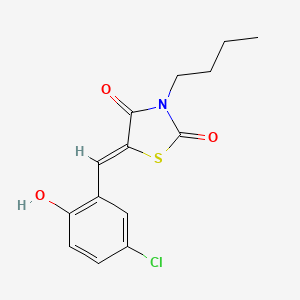
5-chloro-8-methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
Vue d'ensemble
Description
5-chloro-8-methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.1135055 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Material Properties
Research has explored the synthesis and properties of quinolinol derivatives, focusing on their application in materials science, particularly in the development of light-emitting compounds and polymers. For instance, Barberis et al. (2006) investigated the synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinols as chelating ligands. These complexes demonstrated improved thermal stability, processability, and photoluminescence properties compared to reference compounds, highlighting their potential in light-emitting devices (Barberis & Mikroyannidis, 2006).
Analytical Applications
Quinolinol derivatives have been utilized for the preconcentration and detection of trace metals in environmental samples. Willie et al. (1983) described the use of 8-quinolinol immobilized on various polymer supports for the preconcentration of metal ions from seawater, demonstrating effective recovery and quantitation of metals prior to their analysis by atomic absorption spectrometry (Willie, Sturgeon, & Berman, 1983).
Organic Synthesis and Chemical Reactions
The reactivity of quinolinol derivatives with nucleophilic reagents has been explored for the synthesis of novel organic compounds. For example, Badr et al. (1983) studied the reactions of 2-chloro-3-methylquinoxaline with aromatic amines and other reagents, leading to the formation of various substituted quinoxalines, demonstrating the versatility of quinolinol derivatives in organic synthesis (Badr et al., 1983).
Antineoplastic and Biological Activity
Quinolinol derivatives have been investigated for their potential antineoplastic properties. Ferlin et al. (2000) synthesized novel pyrrolo-quinoline derivatives as potential antineoplastic agents, exhibiting promising cell growth inhibitory properties against various cancer cell lines. This research highlights the potential of quinolinol derivatives in the development of new cancer therapies (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).
Propriétés
IUPAC Name |
5-chloro-8-methoxy-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-11(9-19-7-3-4-8-19)16(20)14-12(17)5-6-13(21-2)15(14)18-10/h5-6H,3-4,7-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWBSUNPXQHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)Cl)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4551011.png)
![(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one](/img/structure/B4551014.png)
![1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4551030.png)


![2-(4-nitrophenyl)-1-[4-(4-pyridinylmethyl)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4551057.png)
![3-allyl-5-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4551058.png)
![methyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4551061.png)



![N,N-dimethyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B4551096.png)
![2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4551099.png)
